molecular formula C14H8F2O2 B1266174 4,4'-Difluorobenzil CAS No. 579-39-5

4,4'-Difluorobenzil

Cat. No. B1266174
CAS RN: 579-39-5
M. Wt: 246.21 g/mol
InChI Key: BRKULQOUSCHDGS-UHFFFAOYSA-N
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Description

4,4’-Difluorobenzil is a benzil derivative . It has been reported to undergo condensation with Fe 2 (SH) 2 (CO) 6 to afford the adduct Fe 2 [S 2 C 2 (OH) 2 (C 6 H 4 -4-F) 2 ] (CO) 6 .


Synthesis Analysis

4,4’-Difluorobenzil can be synthesized through a variety of methods. One such method involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . It can also be synthesized via nucleophilic substitution reaction with bisphenol A .


Molecular Structure Analysis

The molecular formula of 4,4’-Difluorobenzil is C14H8F2O2 . Its molecular weight is 246.2089 .


Chemical Reactions Analysis

4,4’-Difluorobenzil has been reported to undergo condensation with Fe 2 (SH) 2 (CO) 6 to afford the adduct Fe 2 [S 2 C 2 (OH) 2 (C 6 H 4 -4-F) 2 ] (CO) 6 . It can also react with benzylurea and phenethylurea .


Physical And Chemical Properties Analysis

4,4’-Difluorobenzil has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.2±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 141.5±17.9 °C . The index of refraction is 1.562 .

Scientific Research Applications

Synthesis of Bis(dialkylamino)benzils

4,4’-Difluorobenzil: is used in the synthesis of symmetric and asymmetric 4,4’-bis(dialkylamino)benzils . These compounds are synthesized through nucleophilic substitutions with amines. The resulting structures are characterized by various spectroscopic methods, including EA, IR, ^1H NMR, and MS spectra .

Organic Synthesis Reactions

The compound serves as a reactant in organic synthesis reactions, particularly in the nucleophilic substitution reactions. When primary amines are used, both substitution and condensation reactions occur, which has been a subject of mechanistic studies .

Preparation of Poly(ether-α-diketone)s

4,4’-Difluorobenzil: is involved in the preparation of poly(ether-α-diketone)s. This application is significant in the field of polymer chemistry, where it undergoes nucleophilic substitution reactions with bisphenol A to form the desired polymers .

Synthesis of Fluorinated Pyrazines

This compound is also used in the synthesis of 4,4’-difluoro-2,3-diphenylpyrazine (DPPF) and 4,4’-difluoro-5-methyl 2,3-diphenylpyrazine (MDPPF) . These fluorinated pyrazines are synthesized via direct condensation with ethylenediamine and 1,2-diaminopropane, respectively .

Quinoxaline Derivatives

Another application is in the synthesis of 2,3-bis(4-fluorophenyl)quinoxaline . This is achieved through direct condensation with 1,2-phenylenediamine, showcasing the versatility of 4,4’-Difluorobenzil in heterocyclic chemistry .

Coordination Chemistry

In coordination chemistry, 4,4’-Difluorobenzil undergoes condensation reactions to form complex adducts. An example is the formation of the adduct Fe2S2C2(OH)2(C6H4-4-F)26 , which involves the reaction with Fe2(SH)2(CO)6 .

Safety and Hazards

Specific safety and hazard information for 4,4’-Difluorobenzil is not available in the retrieved resources. It is recommended to handle it with appropriate safety measures as with any chemical substance .

Future Directions

4,4’-Difluorobenzil is suitable for use in the preparation of 2,3-bis (4-fluorophenyl)thieno [3,4- b ]pyrazine . It may also be used in the synthesis of poly (ether-α-diketone)s, via nucleophilic substitution reaction with bisphenol A . These potential applications suggest that 4,4’-Difluorobenzil could have significant future utility in various fields of chemistry.

Mechanism of Action

Mode of Action

It’s known that it’s a benzil derivative

Biochemical Pathways

It’s known that it can undergo condensation with fe2(sh)2(co)6 to afford the adduct fe2s2c2(oh)2(c6h4-4-f)26

Action Environment

It’s known that it’s soluble in water , which suggests that its action could be influenced by the aqueous environment in biological systems.

properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKULQOUSCHDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060374
Record name bis(4-Fluorophenyl) ethanedione
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Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Difluorobenzil

CAS RN

579-39-5
Record name 1,2-Bis(4-fluorophenyl)-1,2-ethanedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
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Record name bis(4-Fluorophenyl) ethanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Difluorobenzil
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Synthesis routes and methods

Procedure details

SeO2 (191 mg, 1.72 mmol, 4.00 equiv) was added in batches to a solution of 1,2-bis(4-fluorophenyl)ethanone (100 mg, 0.43 mmol, 1.00 equiv) in DMSO (4.5 mL). The resulting solution was allowed to react, with stirring, for 2 hrs while the temperature was maintained at 100° C. in an oil bath. The solids were filtered out and discarded.
[Compound]
Name
SeO2
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the catalytic properties of 4,4'-Difluorobenzil and its applications in organic synthesis?

A1: 4,4'-Difluorobenzil functions as an inexpensive, commercially available organic photoredox mediator in visible-light-induced photoredox catalysis. [] Upon activation by visible light, it facilitates single electron transfer oxidation of various substrates. For example, it enables the generation of perfluoroalkyl radicals from their corresponding sulfinates. [] This property makes it particularly useful in asymmetric three-component fluoroalkylation reactions, leading to the formation of complex fluoroalkyl-containing chiral compounds with high enantioselectivity. []

Q2: Can you describe the synthesis of polymers using 4,4'-Difluorobenzil as a starting material?

A2: 4,4'-Difluorobenzil serves as a key monomer in the synthesis of various polymers. For instance, poly(arylene ether diketone)s are synthesized via aromatic nucleophilic displacement reaction of 4,4'-Difluorobenzil with different bisphenols in the presence of anhydrous potassium carbonate. [] This reaction is typically carried out in diphenylsulfone at elevated temperatures. The resulting polymers exhibit desirable properties such as high inherent viscosity, glass transition temperatures, and excellent thermal stability. [] Another example involves the reaction of 4,4'-Difluorobenzil with 4,4’-isopropylidenediphenol to produce poly (ether benzil) (PEB), which can be further reacted with diamines to yield poly(aryl ether quinoxaline)s (PEQs) with controlled molecular weight. [] These PEQs possess excellent solubility in organic solvents, high glass transition temperatures, and good thermal properties, making them promising materials for various applications. []

Q3: How does the structure of 4,4'-Difluorobenzil relate to its reactivity in nucleophilic substitution reactions?

A3: The two fluorine atoms in 4,4'-Difluorobenzil, being highly electronegative, create electron-deficient sites on the aromatic rings. [] This electron deficiency activates the molecule towards nucleophilic aromatic substitution reactions, where nucleophiles can attack these electron-poor carbons, displacing the fluorine atoms. [] This reactivity makes 4,4'-Difluorobenzil a valuable building block for the synthesis of a diverse range of compounds.

Q4: Are there any studies on the analytical methods used for characterizing and quantifying 4,4'-Difluorobenzil?

A4: While the provided abstracts don't delve into specific analytical methods for 4,4'-Difluorobenzil, common techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure. [] For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry, could be employed depending on the specific application and required sensitivity.

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